
Dimemorfan phosphate
Vue d'ensemble
Description
Il a été introduit pour la première fois au Japon en 1975 et est devenu disponible plus tard dans certains pays européens, notamment l'Espagne et l'Italie . Le phosphate de dimémorfan est largement utilisé pour son efficacité dans la suppression de la toux sans provoquer de dépendance physique ou psychologique significative .
Méthodes De Préparation
La synthèse du phosphate de dimémorfan implique plusieurs étapes, à partir de la 5,6,7,8-tétrahydroisoquinoléine comme matière de départ. Le processus comprend :
Formation de sel d'ammonium quaternaire : Réaction de la 5,6,7,8-tétrahydroisoquinoléine avec le bromure de méthyle pour former un sel d'ammonium quaternaire.
Réaction de Grignard : Réaction de Grignard avec le sel d'ammonium quaternaire.
Réduction : Réduction de la double liaison à l'aide de borohydrure de sodium.
Résolution chirale : Résolution des centres chiraux.
Cyclisation de Grewe : Réaction de cyclisation de Grewe pour obtenir le phosphate de dimémorfan.
La méthode de production industrielle implique des conditions de réaction douces, évitant l'utilisation de réactifs dangereux et utilisant des réactions courantes de formation de sel et de recristallisation pour obtenir du phosphate de dimémorfan de haute pureté .
Analyse Des Réactions Chimiques
Le phosphate de dimémorfan subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.
Réduction : Le borohydrure de sodium est couramment utilisé pour la réduction des intermédiaires au cours de sa synthèse.
Substitution : Le composé peut subir des réactions de substitution, en particulier lors de la formation d'intermédiaires dans sa synthèse.
Les réactifs couramment utilisés dans ces réactions comprennent le bromure de méthyle, le borohydrure de sodium et divers solvants comme le tétrahydrofurane et l'éther . Les principaux produits formés à partir de ces réactions sont des intermédiaires conduisant au produit final, le phosphate de dimémorfan .
4. Applications de la recherche scientifique
Le phosphate de dimémorfan a plusieurs applications de recherche scientifique :
Médecine : Il est principalement utilisé comme antitussif pour supprimer la toux.
Pharmacocinétique : Des études ont étudié ses propriétés pharmacocinétiques, y compris l'absorption, la distribution, le métabolisme et l'excrétion chez des volontaires sains.
Neuropharmacologie : La recherche a exploré ses effets sur le système nerveux central, en particulier son action sur le centre de la toux dans le bulbe rachidien.
Maladies respiratoires : Il est utilisé dans le traitement des affections respiratoires où la suppression de la toux est nécessaire.
5. Mécanisme d'action
Le phosphate de dimémorfan exerce ses effets en agissant directement sur le centre de la toux dans le bulbe rachidien. Contrairement aux antitussifs narcotiques traditionnels, il ne se lie pas aux récepteurs opioïdes. Au lieu de cela, il agit comme un puissant agoniste du récepteur sigma-1, qui joue un rôle dans la modulation des réflexes de toux . Ce mécanisme réduit la fréquence et l'intensité de la toux sans provoquer d'effets secondaires ou de dépendance significatifs .
Applications De Recherche Scientifique
Pharmacological Applications
Antitussive Agent
Dimemorfan phosphate is predominantly used as a non-narcotic antitussive agent. It acts on the cough center in the medulla oblongata, effectively suppressing cough without inducing significant physical or psychological dependence. Studies indicate that it is up to three times more potent than codeine and comparable to dextromethorphan in efficacy .
Mechanism of Action
The compound primarily targets the sigma-1 receptor, which plays a crucial role in its antitussive effects. This compound's action involves modulation of neurotransmitter systems within the central nervous system, leading to decreased cough reflex sensitivity .
Pharmacokinetics
Recent studies have explored the pharmacokinetic properties of this compound tablets in healthy volunteers. Key findings include:
- Linear Kinetics : Single doses exhibited linear pharmacokinetics with dose-proportional increases in plasma concentrations .
- Absorption and Distribution : The compound has a half-life ranging from 10.6 to 11.4 hours, with no significant food effect observed on its pharmacokinetics .
- Accumulation : Multiple dosing resulted in an accumulation index of approximately 2.65, indicating significant retention within the body after repeated administration .
Neuropharmacological Research
This compound has demonstrated neuroprotective properties in various studies, particularly concerning inflammation-mediated neurodegenerative conditions. Research indicates that it can inhibit reactive oxygen species (ROS) production and pro-inflammatory cytokine release through sigma-1 receptor-independent mechanisms . These properties suggest potential applications in treating neuroinflammatory diseases.
Therapeutic Uses
This compound is being investigated for its potential use in various respiratory conditions:
- Respiratory Diseases : It is effective in treating conditions such as upper respiratory tract infections, acute bronchitis, pneumonia, and chronic bronchitis due to its robust antitussive effects .
- Idiopathic Pulmonary Fibrosis : Recent innovations include formulations like dispersible tablets designed for improved bioavailability and patient compliance for treating idiopathic pulmonary fibrosis .
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy and safety of this compound:
- A comparative study showed that dimemorfan was equally or slightly more efficacious than dextromethorphan for cough control, with a low incidence of adverse events such as nausea and drowsiness occurring in less than 10% of patients .
- In animal models, this compound was shown to be effective against cough induced by various stimuli, further supporting its application as a therapeutic agent for cough suppression .
Summary Table of Applications
Application Area | Description |
---|---|
Antitussive Agent | Non-narcotic cough suppressant; more potent than codeine |
Pharmacokinetics | Linear kinetics; half-life 10.6 - 11.4 hours; accumulation observed |
Neuropharmacology | Neuroprotective effects; inhibits ROS and cytokine release |
Respiratory Diseases | Effective for upper respiratory infections, bronchitis, pneumonia |
Clinical Trials | Demonstrated efficacy and safety; low incidence of adverse effects |
Mécanisme D'action
Dimemorfan phosphate exerts its effects by acting directly on the cough center in the medulla. Unlike traditional narcotic antitussives, it does not bind to opioid receptors. Instead, it acts as a potent agonist of the sigma-1 receptor, which plays a role in modulating cough reflexes . This mechanism reduces the frequency and intensity of cough without causing significant side effects or dependence .
Comparaison Avec Des Composés Similaires
Le phosphate de dimémorfan est similaire à d'autres dérivés de la morphinane, tels que la dextrométhorphane et la dextrorphan. il possède des propriétés uniques qui le distinguent :
Dextrométhorphane : Les deux composés sont utilisés comme antitussifs, mais le phosphate de dimémorfan ne présente pas les effets dissociatifs associés à la dextrométhorphane.
D'autres composés similaires comprennent la codéine, la noscapine, la pholcodine, le butamirate, la pentoxyvérine, la tipepidine, la clopérastine et la lévoclopérastine .
Activité Biologique
Dimemorfan phosphate, a member of the morphinan family, is primarily recognized for its antitussive properties. It acts as a sigma-1 receptor agonist and has been studied for its various biological activities, particularly in the context of inflammation and neuroprotection. This article delves into the pharmacological profile, mechanisms of action, and clinical implications of this compound, supported by relevant studies and data.
- Chemical Name : this compound
- Molecular Formula : C₁₈H₂₈NO₄P
- Molar Mass : Approximately 355.39 g/mol
This compound primarily functions as a sigma-1 receptor agonist, which plays a crucial role in its antitussive effects. Unlike traditional narcotic cough suppressants like codeine, dimemorfan does not induce significant respiratory depression or dependence. Its mechanism includes:
- Cough Suppression : Acts directly on the cough center in the medulla oblongata.
- Anti-inflammatory Effects : Inhibits the production of reactive oxygen species (ROS) and pro-inflammatory cytokines through sigma-1 receptor-independent pathways.
- Neuroprotective Properties : Exhibits protective effects against neuroinflammation and oxidative stress.
Antitussive Efficacy
This compound is reported to be approximately three times more potent than codeine in suppressing cough. Clinical studies have demonstrated its effectiveness compared to other non-narcotic agents like dextromethorphan.
Compound | Potency as Antitussive | NMDA Receptor Activity | Sigma-1 Receptor Affinity | Abuse Potential |
---|---|---|---|---|
This compound | High | Minimal | High | Low |
Codeine | Moderate | Significant | Low | Moderate |
Dextromethorphan | Moderate | Significant | Moderate | Moderate |
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties:
- Inhibition of ROS Production : At concentrations of 5-20 μM, it effectively reduces ROS production induced by fMLP and PMA.
- Suppression of Cytokines : It decreases levels of TNF-α and MCP-1 in activated microglial cells, indicating its potential use in treating neuroinflammatory conditions.
In animal models, dimemorfan significantly reduced plasma TNF-α levels and neutrophil infiltration in response to LPS challenges.
Pharmacokinetics
A study evaluating the pharmacokinetics of this compound revealed:
- Single-Dose Administration : Following doses of 10 mg, 20 mg, and 40 mg, plasma concentrations showed linear kinetics with dose-proportional increases in C_max and AUC.
- Multiple-Dose Administration : A regimen of 20 mg three times daily resulted in an accumulation index of 2.65 ± 1.11.
Parameter | 10 mg Dose | 20 mg Dose | 40 mg Dose |
---|---|---|---|
C_max (ng/mL) | 6.19 ± 7.61 | 101 ± 171 | 117 ± 210 |
T_max (h) | 2.75 - 3.96 | - | - |
t_1/2 (h) | 10.6 - 11.4 | - | - |
Case Studies
- Neuroprotective Effects in Mice : In a model of endotoxin shock, dimemorfan administration led to reduced oxidative stress markers and improved survival rates in treated mice compared to controls.
- Clinical Efficacy Trials : Comparative studies indicated that this compound was equally effective as dextromethorphan and benproperine phosphate for cough suppression without significant side effects.
Propriétés
IUPAC Name |
(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.H3O4P/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2;1-5(2,3)4/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3;(H3,1,2,3,4)/t15-,17+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJHDWLIOUGPPA-URVXVIKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36304-82-2 (Parent), 36309-01-0 (Parent) | |
Record name | Dimemorfan phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048723 | |
Record name | Dimemorfan phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36304-84-4 | |
Record name | Morphinan, 3,17-dimethyl-, (9α,13α,14α)-, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36304-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimemorfan phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimemorfan phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9α,13α,14α)-3,17-dimethylmorphinan dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMEMORFAN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S203Y5Y1QP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.